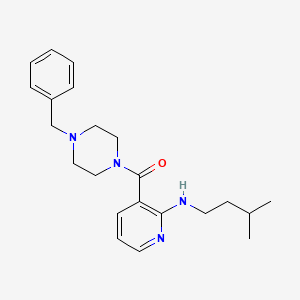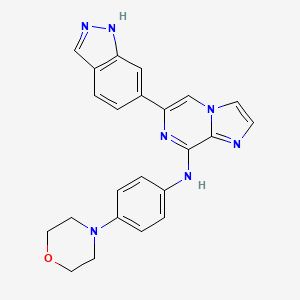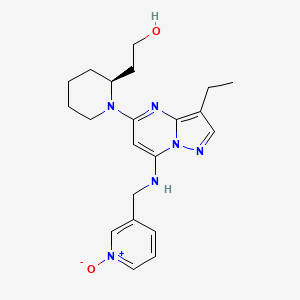
Dinaciclib
Übersicht
Beschreibung
Dinaciclib ist ein potenter niedermolekularer Inhibitor von Cyclin-abhängigen Kinasen (CDKs), der insbesondere CDK1, CDK2, CDK5 und CDK9 angreift . Es hat vielversprechende Ergebnisse in verschiedenen präklinischen und klinischen Studien gezeigt, insbesondere bei der Behandlung von Krebsarten wie multiplem Myelom, Cholangiokarzinom und chronisch-lymphatischer Leukämie . Durch die Hemmung dieser Kinasen stört this compound den Zellzyklusfortschritt und transkriptionelle Prozesse, was zur Induktion der Apoptose in Krebszellen führt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns. Diesem folgt die Einführung verschiedener Substituenten, um die endgültige Struktur zu erreichen. Die wichtigsten Schritte umfassen:
Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Einführung von Substituenten: Verschiedene Substituenten werden durch nukleophile Substitution, Reduktion und andere organische Reaktionen eingeführt.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen .
Wissenschaftliche Forschungsanwendungen
Dinaciclib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDKs in various biochemical pathways.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and transcriptional control.
Medicine: Explored as a therapeutic agent for various cancers, including multiple myeloma, cholangiocarcinoma, and chronic lymphocytic leukemia
Wirkmechanismus
Dinaciclib exerts its effects by inhibiting cyclin-dependent kinases, which are crucial regulators of cell cycle progression and transcription. By binding to the active sites of CDK1, CDK2, CDK5, and CDK9, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to induce immunogenic cell death and enhance the efficacy of immune checkpoint inhibitors .
Safety and Hazards
Zukünftige Richtungen
Dinaciclib is currently being evaluated in clinical trials for various cancer indications . It has shown promising results in early phase clinical trials for additional breast cancer subtypes and non-breast malignancies . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with this compound in breast cancer and other malignancies .
Biochemische Analyse
Biochemical Properties
Dinaciclib interacts with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and transcriptional processes . It specifically targets CDK2, CDK5, and CDK9 . The nature of these interactions involves the inhibition of these kinases, thereby disrupting cell cycle progression and transcriptional processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It suppresses cell proliferation and induces apoptotic activity in patient-derived xenograft cells and cholangiocarcinoma cell lines . This compound also influences cell function by suppressing the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting cyclin-dependent kinases (CDKs). This inhibition leads to the suppression of cell cycle progression and transcriptional processes . This compound also suppresses the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .
Temporal Effects in Laboratory Settings
This compound has shown to produce a robust and sustained inhibition of tumor progression in vivo in a patient-derived xenograft mouse model . This suggests that this compound has long-term effects on cellular function. More studies are needed to understand its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound administered at a dose of 30 to 50 mg/m² in a 21-day cycle has shown to suppress tumor progression in a patient-derived xenograft mouse model
Metabolic Pathways
It is known that this compound inhibits CDKs, which play crucial roles in cell cycle progression and transcriptional processes . This could potentially affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dinaciclib involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This is followed by the introduction of various substituents to achieve the final structure. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: Various substituents are introduced through nucleophilic substitution, reduction, and other organic reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dinaciclib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls verändern.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen sind bei der Synthese und Modifikation von this compound üblich.
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile werden je nach der gewünschten Modifikation eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von CDKs in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation, Apoptose und transkriptionelle Kontrolle.
Medizin: Als Therapeutikum für verschiedene Krebsarten untersucht, darunter multiples Myelom, Cholangiokarzinom und chronisch-lymphatische Leukämie
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von Cyclin-abhängigen Kinasen, die wichtige Regulatoren des Zellzyklusfortschritts und der Transkription sind. Durch die Bindung an die aktiven Zentren von CDK1, CDK2, CDK5 und CDK9 verhindert this compound die Phosphorylierung wichtiger Substrate, was zu einem Zellzyklusarrest und Apoptose führt . Zusätzlich wurde gezeigt, dass this compound immunogene Zelltod induziert und die Wirksamkeit von Immuncheckpoint-Inhibitoren verstärkt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Flavopiridol: Ein weiterer CDK-Inhibitor mit einem breiteren Zielprofil, aber verbunden mit höherer Toxizität.
Palbociclib: Hemmt selektiv CDK4 und CDK6, wird hauptsächlich bei der Behandlung von Brustkrebs eingesetzt.
Ribociclib: Ähnlich wie Palbociclib, zielt es auf CDK4 und CDK6 ab.
Einzigartigkeit von Dinaciclib: Dinaciclibs einzigartige Fähigkeit, mehrere CDKs (CDK1, CDK2, CDK5 und CDK9) anzugreifen, unterscheidet es von anderen CDK-Inhibitoren. Diese Breitbandhemmung ermöglicht eine effektivere Störung der Proliferation und Überlebenswege von Krebszellen . Darüber hinaus hat this compound in Kombinationstherapien vielversprechende Ergebnisse gezeigt, die die Wirksamkeit anderer Antikrebsmittel verbessern .
Eigenschaften
IUPAC Name |
2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMQWRZWLQKKBJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779353-01-4 | |
| Record name | Dinaciclib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779353-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinaciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


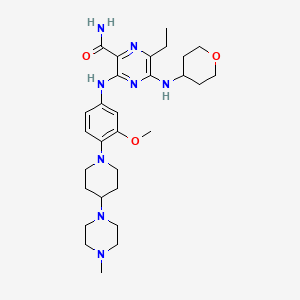
![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)
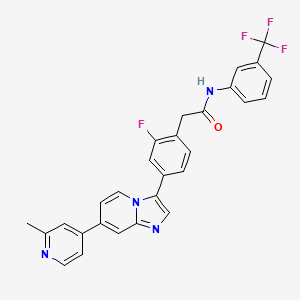
![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)
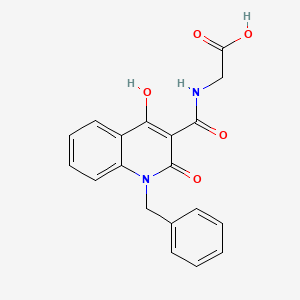
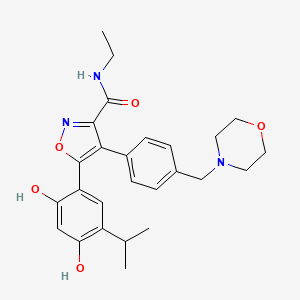
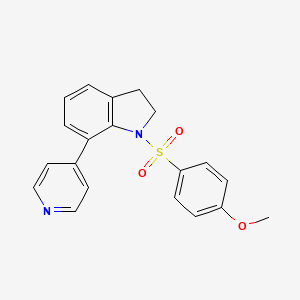
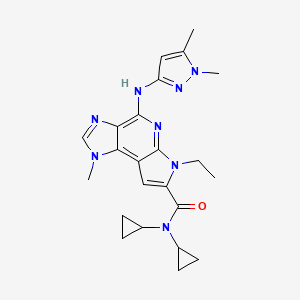
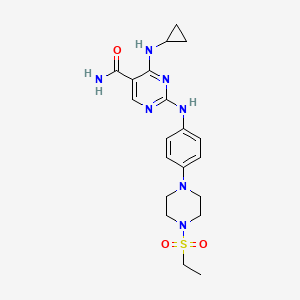
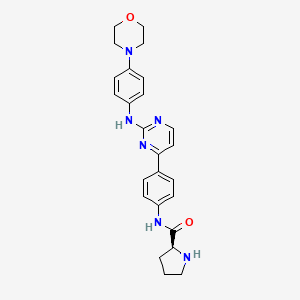
![1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea](/img/structure/B612043.png)
![1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B612044.png)
